4-({[(3-{[(3-Nitrophenyl)carbonyl]amino}phenyl)carbonyl]oxy}acetyl)phenyl furan-2-carboxylate
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Overview
Description
4-{2-[3-(3-NITROBENZAMIDO)BENZOYLOXY]ACETYL}PHENYL FURAN-2-CARBOXYLATE is a complex organic compound that features a furan ring, a nitrobenzamide group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[3-(3-NITROBENZAMIDO)BENZOYLOXY]ACETYL}PHENYL FURAN-2-CARBOXYLATE typically involves multiple steps, starting with the preparation of the furan ring and the nitrobenzamide group. The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The nitrobenzamide group is usually introduced via nitration of benzamide followed by acylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.
Chemical Reactions Analysis
Types of Reactions
4-{2-[3-(3-NITROBENZAMIDO)BENZOYLOXY]ACETYL}PHENYL FURAN-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products
Oxidation: Formation of an amine derivative.
Reduction: Formation of a tetrahydrofuran derivative.
Substitution: Formation of the corresponding carboxylic acid.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 4-{2-[3-(3-NITROBENZAMIDO)BENZOYLOXY]ACETYL}PHENYL FURAN-2-CARBOXYLATE involves its interaction with specific molecular targets. The nitrobenzamide group can interact with enzymes or receptors, potentially inhibiting their activity. The furan ring may also play a role in stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: These compounds share the furan ring structure and have been studied for their antimicrobial and anticancer properties.
Indole derivatives: Similar in structure due to the presence of a heterocyclic ring, these compounds are known for their diverse biological activities.
Uniqueness
4-{2-[3-(3-NITROBENZAMIDO)BENZOYLOXY]ACETYL}PHENYL FURAN-2-CARBOXYLATE is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both a nitrobenzamide group and a furan ring makes it a versatile compound for various applications.
Properties
Molecular Formula |
C27H18N2O9 |
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Molecular Weight |
514.4 g/mol |
IUPAC Name |
[4-[2-[3-[(3-nitrobenzoyl)amino]benzoyl]oxyacetyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C27H18N2O9/c30-23(17-9-11-22(12-10-17)38-27(33)24-8-3-13-36-24)16-37-26(32)19-5-1-6-20(14-19)28-25(31)18-4-2-7-21(15-18)29(34)35/h1-15H,16H2,(H,28,31) |
InChI Key |
JZASZKPBRRVNNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCC(=O)C3=CC=C(C=C3)OC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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